Cas no 923106-21-2 (Ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate)

Ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate is a fluorinated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a difluorobenzyl ether linkage and a methyl-substituted quinoline core, which may contribute to enhanced metabolic stability and bioavailability. The ethyl ester moiety offers versatility for further synthetic modifications. This compound is of interest due to its potential as an intermediate in the development of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery programs.
Ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate structure
923106-21-2 structure
Product Name:Ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate
CAS No:923106-21-2
MF:C20H17F2NO3
MW:357.350692510605
CID:5697697
PubChem ID:9550004
Update Time:2025-10-29

Ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate
    • 3-Quinolinecarboxylic acid, 4-[(3,5-difluorophenyl)methoxy]-6-methyl-, ethyl ester
    • MS-1981
    • AKOS005107876
    • MLS000541598
    • CHEMBL1465344
    • 923106-21-2
    • SMR000126455
    • ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate
    • HMS2332J08
    • ethyl4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate
    • Ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate
    • Inchi: 1S/C20H17F2NO3/c1-3-25-20(24)17-10-23-18-5-4-12(2)6-16(18)19(17)26-11-13-7-14(21)9-15(22)8-13/h4-10H,3,11H2,1-2H3
    • InChI Key: OVHKSUOTLBQGSO-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(C)=CC=2)C(OCC2=CC(F)=CC(F)=C2)=C(C(OCC)=O)C=1

Computed Properties

  • Exact Mass: 357.11764973g/mol
  • Monoisotopic Mass: 357.11764973g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 48.4Ų

Experimental Properties

  • Density: 1.273±0.06 g/cm3(Predicted)
  • Boiling Point: 442.0±40.0 °C(Predicted)
  • pka: 4.44±0.27(Predicted)

Ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Ethyl 4-((3,5-difluorobenzyl)oxy)-6-methylquinoline-3-carboxylate
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¥428.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate Related Literature

Additional information on Ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate

Comprehensive Overview of Ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate (CAS No. 923106-21-2)

Ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate (CAS No. 923106-21-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This quinoline derivative is characterized by its unique molecular structure, which includes a 3,5-difluorophenyl methoxy group and an ethyl carboxylate moiety. These functional groups contribute to its potential applications in drug discovery and material science, making it a subject of interest for researchers exploring novel bioactive molecules.

The compound’s CAS number 923106-21-2 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts. Its systematic name, Ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate, reflects its intricate architecture, combining a quinoline core with fluorinated aromatic substitutions. Such structural features are often associated with enhanced bioavailability and target specificity, aligning with current trends in small-molecule therapeutics and precision agriculture.

In recent years, the demand for fluorinated compounds like Ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate has surged due to their role in addressing challenges such as drug resistance and crop protection. Fluorine’s electronegativity and lipophilicity improve metabolic stability, a hot topic in medicinal chemistry forums and AI-driven drug design platforms. Researchers frequently search for terms like "fluorinated quinoline applications" or "CAS 923106-21-2 solubility," highlighting the compound’s relevance in interdisciplinary studies.

Synthetic routes to CAS 923106-21-2 often involve multi-step organic reactions, including esterification and ether formation, which are pivotal in process optimization discussions. The compound’s ethyl carboxylate group is particularly noteworthy for its versatility in further derivatization, a feature exploited in combinatorial chemistry and high-throughput screening. These aspects resonate with SEO trends, as queries like "quinoline-3-carboxylate synthesis" or "difluorophenyl derivatives in drug development" frequently appear in academic and industrial search logs.

From an analytical perspective, Ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate is typically characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure compliance with stringent quality standards, a priority for laboratories adhering to Good Manufacturing Practices (GMP). The compound’s chromatographic behavior and stability under various conditions are also common search keywords, reflecting user interest in practical handling and storage protocols.

Beyond pharmaceuticals, CAS 923106-21-2 has potential applications in advanced materials, such as organic semiconductors or fluorescent probes. Its quinoline scaffold and fluorine atoms contribute to tunable electronic properties, a trending topic in materials science communities. Searches like "quinoline-based materials for optoelectronics" or "difluorophenyl functionalization" underscore its cross-disciplinary appeal.

In summary, Ethyl 4-[(3,5-difluorophenyl)methoxy]-6-methylquinoline-3-carboxylate (CAS No. 923106-21-2) exemplifies the convergence of synthetic innovation and applied science. Its multifaceted utility in life sciences and material engineering, coupled with its alignment with contemporary research trends, positions it as a valuable candidate for future breakthroughs. As interest in tailored molecular architectures grows, this compound will likely remain a focal point in both academic inquiries and industrial applications.

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